1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H8F2O3 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F2O3/c12-6-1-2-8(9(13)3-6)11(10(15)16)4-7(14)5-11/h1-3H,4-5H2,(H,15,16) |
InChI Key |
GKHABWQLHMRXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 3-Oxocyclobutane-1-carboxylic Acid Derivatives
Before addressing the specific preparation of the 2,4-difluorophenyl-substituted compound, it is essential to understand the common synthetic routes to the core 3-oxocyclobutane-1-carboxylic acid scaffold, which serves as the backbone for further functionalization.
Synthesis of 3-Oxocyclobutanecarboxylic Acid Core
Two main synthetic routes are commonly reported:
Halogenated acetone derivatives as starting materials : For example, 1,3-dibromoacetone or 3-dichloroacetone are used to form cyclobutanone rings through intramolecular cyclization reactions under basic or phase-transfer catalysis conditions.
Hydrolysis and oxidation steps : Dialkyl esters of cyclobutane dicarboxylic acids are hydrolyzed and oxidized under acidic conditions to yield the 3-oxo-1-cyclobutane-carboxylic acid.
These routes typically involve multi-step sequences including halogenation, cyclization, esterification, and hydrolysis.
Specific Preparation Methods of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic Acid
The target compound can be synthesized by introducing the 2,4-difluorophenyl group onto the cyclobutanone ring, generally via nucleophilic substitution or coupling reactions starting from 3-oxocyclobutanecarboxylic acid or its derivatives.
Preparation of 3-Oxocyclobutanecarboxylic Acid (Core Intermediate)
Method A: From 1,3-Dibromoacetone and Malononitrile
Step 1 : Synthesis of 1,3-dibromoacetone by bromination of acetone in ethanol at room temperature for 10–16 hours.
Step 2 : Reaction of 1,3-dibromoacetone with malononitrile in the presence of sodium iodide and tetrabutylammonium bromide as phase-transfer catalyst in dimethylformamide solvent at 60–90 °C for 16–24 hours to form 3,3-dicyano cyclobutanone derivatives.
Step 3 : Hydrolysis and purification steps yield 3-oxocyclobutanecarboxylic acid.
Method B: Hydrolysis of Dialkyl Esters
Dialkyl esters of cyclobutane dicarboxylic acid are treated with 20-25% hydrochloric acid solution at 100 °C for 45–55 hours with stirring.
After cooling, the mixture is filtered, extracted with ether, dried over sodium sulfate, and concentrated to yield 3-oxo-1-cyclobutane-carboxylic acid with yields around 70%.
Introduction of the 2,4-Difluorophenyl Group
While direct literature on 1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is limited, analogous methods for arylation of 3-oxocyclobutanecarboxylic acid derivatives can be adapted.
Typical Procedure:
Esterification : The 3-oxocyclobutanecarboxylic acid is first converted into its benzyl ester by reaction with benzyl bromide in the presence of a base such as triethylamine or potassium carbonate in solvents like tetrahydrofuran or acetone.
Aryl Substitution : The aryl group (in this case, 2,4-difluorophenyl) can be introduced either by nucleophilic aromatic substitution or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) on appropriately functionalized cyclobutane intermediates.
Hydrogenolysis : The benzyl protecting group is removed by catalytic hydrogenation (using palladium on carbon under hydrogen atmosphere) to yield the free carboxylic acid.
Purification : Final purification is carried out by column chromatography or recrystallization.
Data Table: Representative Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of acetone | Acetone, bromine (1:1.5–2.5 mol ratio) | Ethanol | Room temperature | 10–16 h | N/A | Produces 1,3-dibromoacetone |
| Cyclization with malononitrile | 1,3-dibromoacetone, malononitrile, NaI, TBAB | DMF | 60–90 °C | 16–24 h | N/A | Phase-transfer catalysis |
| Hydrolysis of dialkyl esters | Dialkyl ester, 20–25% HCl | Aqueous | 100 °C | 45–55 h | ~72.8 | Produces 3-oxo-1-cyclobutane-carboxylic acid |
| Benzyl ester formation | 3-oxocyclobutanecarboxylic acid, benzyl bromide, base | THF or acetone | 20– reflux | 2–10 h | 36.7–53 | Bases: triethylamine, K2CO3, Cs2CO3 |
| Hydrogenolysis (deprotection) | Benzyl ester, Pd/C, H2 | Ethanol | Room temperature | 2 h | 82–95 | Yields free acid |
Analysis and Discussion
The core 3-oxocyclobutanecarboxylic acid synthesis is well-established via halogenated acetone intermediates or hydrolysis of esters under acidic conditions. The hydrolysis method offers moderate to good yields (~70%) and uses readily available starting materials.
The esterification step to form benzyl esters is crucial for further functionalization. Various bases and solvents have been used, with triethylamine in tetrahydrofuran at room temperature for 2 hours providing yields around 53%, while potassium carbonate in acetone under reflux for 10 hours gives yields around 42%.
The introduction of the 2,4-difluorophenyl substituent is typically achieved by coupling reactions or nucleophilic aromatic substitution on activated intermediates. While direct protocols for the difluorophenyl derivative are sparse, analogous methods for phenyl or phenoxy substituents have been successfully applied.
Hydrogenolysis efficiently removes benzyl protecting groups, yielding the free acid with high purity and yields up to 95%.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the cyclobutane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: Electron-Withdrawing vs. Halogen Variations: The 4-chloro-2-fluorophenyl analog combines chlorine’s lipophilicity with fluorine’s electronegativity, which may alter binding affinity in biological systems compared to the target compound.
The 3,3-difluoropropyl analog lacks an aromatic ring, emphasizing aliphatic fluorination, which impacts solubility and metabolic stability.
Ring Strain and Conformation: The cyclobutane ring’s inherent strain may enhance reactivity compared to five-membered pyrrolidine derivatives (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ).
Biological Activity
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Name : 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
- CAS Number : 1342765-83-6
- Molecular Weight : 226.179 g/mol
- Purity : 98% .
The biological activity of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is primarily linked to its interaction with specific biological targets. The compound is hypothesized to inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and viral infections.
Antiviral Activity
Research indicates that derivatives of cyclobutane compounds exhibit antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit HIV integrase interactions, suggesting potential applications in antiviral therapy .
Antiviral Efficacy
In a study assessing various compounds for their antiviral activity against HIV, several derivatives demonstrated significant inhibition rates. The percentage inhibition for selected compounds was as follows:
| Compound | Percentage Inhibition | CC₅₀ (µM) |
|---|---|---|
| Compound A | 89% | 50.4 |
| Compound B | 83% | >200 |
| Compound C | 67% | <100 |
| 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid | TBD | TBD |
These results indicate that the compound may exhibit moderate antiviral activity but requires further investigation to establish its efficacy and safety profile .
Cytotoxicity Assessment
Cytotoxicity testing is crucial to evaluate the safety of new compounds. The following table summarizes the cytotoxicity results for several tested compounds:
| Compound | CC₅₀ (µM) | Toxicity Level |
|---|---|---|
| Auranofin | 1.6 | Highly Toxic |
| Compound A | >200 | Non-Toxic |
| Compound B | 158.4 | Moderately Toxic |
| 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid | TBD | TBD |
The data suggests that while some derivatives exhibit low toxicity, others may pose risks at higher concentrations .
Case Studies
A notable case study involved the evaluation of a related compound in clinical trials for prostate cancer detection using PET imaging. The study highlighted the importance of understanding the uptake patterns of similar compounds in biological systems .
Q & A
Q. What are the optimal synthetic routes for 1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of fluorinated cyclobutane derivatives typically involves cycloaddition or ring-closing reactions. For example, analogous compounds like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized via condensation of 2,4-difluoroaniline with itaconic acid under reflux conditions in water, followed by acid-catalyzed esterification . Key parameters include:
- Catalyst selection : Sulfuric acid or Lewis acids (e.g., BF₃·Et₂O) for esterification.
- Temperature : Reflux (100–120°C) for cyclization steps.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of carbonyl groups.
Q. How can researchers confirm the structural integrity of this compound, especially stereochemistry and fluorophenyl positioning?
Methodological Answer:
- 1H/13C NMR : Compare experimental shifts with computed spectra (e.g., using PubChem data ). The 2,4-difluorophenyl group shows distinct coupling patterns (e.g., meta-fluorine splitting in aromatic protons).
- X-ray Crystallography : Resolve cyclobutane ring conformation and substituent orientation.
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₈F₂O₃) with <5 ppm error .
Example NMR Data from Analogous Compounds :
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Cyclobutane CH₂ | 2.8–3.2 | m |
| Aromatic H (ortho to F) | 7.1–7.3 | dd (J=8.5 Hz) |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the 3-oxocyclobutane moiety in nucleophilic additions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:
Q. What strategies resolve contradictions in biological activity data for fluorinated cyclobutane derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Purity variability : Use HPLC (>99% purity) and LC-MS to rule out impurities .
- Enantiomer-specific effects : Chiral HPLC or SFC separates R/S enantiomers, which may have divergent activities .
- Solubility : Adjust assay buffers (e.g., DMSO concentration ≤0.1%) to avoid aggregation.
Case Study : A cyclobutane-carboxylic acid derivative showed conflicting IC₅₀ values (10 µM vs. 50 µM) in kinase assays due to residual DMSO (>1%) in one study .
Q. How can in silico modeling optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- LogP prediction : Tools like MarvinSketch estimate lipophilicity (experimental LogP ~2.5 for analogs ).
- Metabolic stability : Cyp450 docking simulations (AutoDock Vina) identify susceptible sites (e.g., fluorophenyl para-position) for deuteration or steric blocking .
- Permeability : Caco-2 cell model predictions correlate with bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
